What are the physical and chemical properties of 1-Amino-1h-indazol-7-ol?
What are the physical and chemical properties of 1-Amino-1h-indazol-7-ol?
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "1-Amino-1h-indazol-7-ol" did not yield specific data. This guide focuses on the closely related and documented isomer, 7-Amino-1H-indazol-6-ol . It is presumed that this is the compound of interest.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, playing a crucial role in the treatment of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the biological context of 7-Amino-1H-indazol-6-ol, a key intermediate and potential pharmacophore in drug discovery.
Physical and Chemical Properties
The physical and chemical properties of 7-Amino-1H-indazol-6-ol are summarized below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | --INVALID-LINK--[1] |
| Molecular Weight | 149.15 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 7-amino-1H-indazol-6-ol | --INVALID-LINK--[1] |
| CAS Number | 39761-89-2 | --INVALID-LINK--[1] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| XLogP3 | 0.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
Spectral Data
While specific experimental spectra for 7-Amino-1H-indazol-6-ol are not available in the searched databases, the following represents the expected spectral characteristics based on its structure and data from similar indazole derivatives.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as signals for the amino and hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the molecular formula C₇H₇N₃O. The chemical shifts of the carbons in the aromatic ring would be indicative of the substitution pattern.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic indazole core.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 149.15 g/mol . Fragmentation patterns would be consistent with the indazole ring structure.
Experimental Protocols
Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole (Adaptable for 7-Amino-1H-indazol-6-ol)
This protocol describes the reduction of a nitro group to an amino group on the indazole ring. A similar approach could be employed for the synthesis of 7-Amino-1H-indazol-6-ol, starting from 6-hydroxy-7-nitro-1H-indazole.
Materials:
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6-Nitro-1H-indazole (or 6-hydroxy-7-nitro-1H-indazole)
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10% Palladium on Carbon (Pd/C) catalyst
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Methanol
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Hydrogen gas (H₂)
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Filtration apparatus (e.g., Celite or filter paper)
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Rotary evaporator
Procedure:
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In a suitable reaction vessel, dissolve the starting nitroindazole (1 equivalent) in methanol.
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Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
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Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
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Introduce hydrogen gas into the reaction vessel (typically via a balloon or a controlled hydrogenation apparatus) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.
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Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
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Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
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Combine the filtrate and washings, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting solid is the crude aminoindazole. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Safety Precautions:
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Palladium on carbon is flammable, especially when saturated with hydrogen. Handle with care and do not allow it to dry in the air.
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Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
Biological Activity and Signaling Pathways
Indazole derivatives are well-recognized as privileged scaffolds in the development of protein kinase inhibitors. Many of these compounds target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A prominent target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[2][3][4][5][6]
The inhibition of VEGFR-2 by indazole derivatives blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis. The general mechanism involves the competitive binding of the indazole inhibitor to the ATP-binding site of the VEGFR-2 kinase domain.[7]
Below is a diagram representing the VEGFR-2 signaling pathway and the point of inhibition by a generic indazole-based inhibitor.
References
- 1. 7-Amino-1H-indazol-6-OL | C7H7N3O | CID 135742469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
